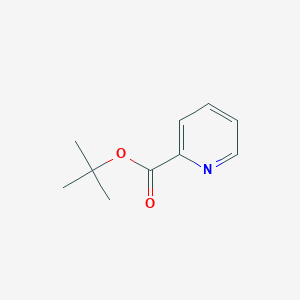

Tert-butyl Pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl pyridine-2-carboxylate derivatives are a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. These compounds are characterized by the presence of a tert-butyl group attached to a pyridine ring, which is further substituted with a carboxylate group at the second position.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, where the generated HBr is used to hydrolyze the t-butyl esters in situ . Another method describes the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, leading to the formation of chiral pyrrolidine derivatives with high yield and enantiomeric excess . Additionally, tert-butyl pyridine derivatives can be synthesized through regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, followed by microwave-assisted aromatization .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using spectroscopic methods and single-crystal X-ray diffraction. For instance, the structure of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide was determined by X-ray diffraction, revealing the coordination chemistry with lanthanides . Similarly, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was characterized, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride in a Diels-Alder reaction to form a hexahydrofuroisoquinoline derivative, which can further undergo electrophilic and nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the pyridine ring. These properties are critical for their reactivity and potential applications. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and selectivity of the compound in chemical reactions . The carboxylate group, on the other hand, can participate in hydrogen bonding and metal coordination, as seen in the complexation with lanthanides .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Tert-butyl pyridine-2-carboxylate is used in various chemical synthesis processes. For example, it was utilized in the coupling of arylboronic acids with a partially reduced pyridine derivative, leading to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, its derivatives, such as N-(tert-Butyl)pyridine-2-carboxamide, were deprotonated and trapped with electrophiles to give 2,3-disubstituted pyridines (Bonnet et al., 2001).

Crystal Structure Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized and characterized, including X-ray diffraction studies. This work adds to the understanding of molecular structures in this class of compounds (Naveen et al., 2007).

Metabolic Studies

Studies on metabolism, such as the in vitro metabolism of CP-533,536, a compound containing a tert-butyl pyridine moiety, helps in understanding drug metabolism and the role of specific moieties in this process (Prakash et al., 2008).

Synthesis of Heterocyclic Cores

This compound derivatives are used in synthesizing heterocyclic cores of antibiotics, such as in the Pd(0)-catalyzed regioselective C-2 arylation of tert-butyl 4-thiazolecarboxylate with pyridinyl halides (Martin et al., 2008).

Synthesis and Chemical Transformations

The compound tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, derived from this compound, underwent various chemical reactions, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLKRAUJQBLECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)